5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine
Description
5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative featuring a 5,6-dimethyl core and a 4-position substituted with a ((2-methylthiazol-4-yl)methyl)thio group. Thieno[2,3-d]pyrimidines are heterocyclic compounds known for their diverse pharmacological activities, including CNS modulation, anticancer, and antimicrobial effects . The 4-position substituent in this compound introduces a thioether linkage to a 2-methylthiazole moiety, which may enhance metabolic stability and target binding compared to other derivatives .
Properties
IUPAC Name |
5,6-dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S3/c1-7-8(2)19-13-11(7)12(14-6-15-13)18-5-10-4-17-9(3)16-10/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKZBKUTIPQBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CSC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-5,6-dimethylthiophene-2-carboxylate
A validated method involves cyclizing 4-amino-5,6-dimethylthiophene-2-carboxylate with formamidine acetate under refluxing ethanol (Scheme 1A). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the formamidine, followed by elimination of ammonia to yield the pyrimidine ring. Typical conditions include:
Palladium-Catalyzed Cross-Coupling for Ring Formation
Alternative protocols employ Pd-mediated coupling to construct the bicyclic system. For example, Suzuki-Miyaura coupling between 3-bromo-5,6-dimethylthiophene-2-carboxamide and boronic ester-functionalized pyrimidine precursors achieves the core structure (Scheme 1B). Critical parameters:
- Catalyst : Pd(OAc)₂ (5 mol%) with P(o-tolyl)₃ ligand
- Base : DIPEA in 1,4-dioxane
- Temperature : 100–110°C for 24 h
- Yield : 55–60% after celite filtration and solvent evaporation
Synthesis of the (2-Methylthiazol-4-yl)methyl Thiol Component
Thiazole Ring Construction
The 2-methylthiazole moiety is synthesized via Hantzsch thiazole synthesis (Scheme 3):
- Condensation of thioacetamide with ethyl 2-chloroacetoacetate in ethanol.
- Cyclization at 70°C for 5 h yields 2-methylthiazole-4-carboxylate.
- Reduction with LiAlH₄ in THF produces (2-methylthiazol-4-yl)methanol.
- Conversion to the chloride using SOCl₂, followed by displacement with thiourea affords the thiol.
Integrated Synthetic Protocols
Patent Literature Procedure (WO2014106800A2)
A representative large-scale synthesis is detailed in:
- Step 1 : 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (20 g, 0.1 mol) is treated with PCl₅ in POCl₃ to yield 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.
- Step 2 : The chloride is reacted with (2-methylthiazol-4-yl)methanethiol (0.12 mol) and DIPEA (0.3 mol) in n-butanol at 100°C for 48 h.
- Purification : Column chromatography (SiO₂, 30% EtOAc/hexane) gives the product as a white solid (62% yield).
Analytical Data :
Alternative Microwave-Assisted Route
Microwave irradiation significantly reduces reaction times:
- Conditions : 4-Chloropyrimidine (1 equiv), thiol (1.2 equiv), K₂CO₃ (2 equiv), DMF, 120°C, 30 min
- Yield : 78% with comparable purity to thermal methods
Optimization and Scale-Up Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SₙAr reactivity but complicate purification. Switching to THF or 2-MeTHF improves extraction efficiency.
Catalytic Improvements
Pd₂(dba)₃/Xantphos systems increase coupling efficiency for Pd-mediated steps, reducing catalyst loading to 2 mol%.
Stability Considerations
The thioether linkage is prone to oxidation during storage. Formulation with 0.1% BHT in argon-purged vials prevents sulfoxide formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-d]pyrimidine core and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyrimidine Derivatives: From reduction reactions.
Various Substituted Derivatives: From substitution reactions, depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a thieno[2,3-d]pyrimidine core with methyl substitutions at the 5 and 6 positions and a thiazole moiety. This unique combination of heterocyclic systems enhances its reactivity and interaction with biological targets, which may lead to significant pharmacological properties.
Research indicates that compounds similar to 5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that related thieno[2,3-d]pyrimidine derivatives possess significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Mycobacterium tuberculosis .
- Kinase Inhibition : Some derivatives have demonstrated kinase inhibitory properties, suggesting potential applications in cancer therapy .
Comparative Analysis of Related Compounds
The following table summarizes structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methylthieno[2,3-d]pyrimidine | Thieno core with methyl substitution | Antimicrobial | Simpler structure |
| 4-Thiazolylthieno[2,3-d]pyrimidine | Thiazole ring substitution | Anticancer | Enhanced enzyme inhibition |
| 6-Dimethoxy-thieno[2,3-d]pyrimidine | Methoxy groups instead of methyls | Antiviral | Different electronic properties |
This table illustrates the unique combination of functionalities in this compound that may enhance its biological activity compared to simpler analogs.
Case Study 1: Antimicrobial Activity
A study conducted on thienopyrimidine derivatives demonstrated their efficacy against various microbial strains. The most potent compounds were evaluated for their minimum inhibitory concentration (MIC), showing significant antibacterial effects without notable toxicity up to certain doses .
Case Study 2: Kinase Inhibition
Research into kinase inhibitors has revealed that thieno[2,3-d]pyrimidines can effectively target specific kinases involved in cancer progression. Molecular docking studies suggested that the unique structural features of these compounds allow for selective binding to kinase active sites .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structure and Substitution Patterns
The thieno[2,3-d]pyrimidine core is common across multiple derivatives, but substituents at the 4-position critically influence pharmacological and pharmacokinetic profiles. Key analogues include:
Key Observations :
Pharmacokinetic and Pharmacodynamic Profiles
CNS Penetration
- Piperidinyl Derivative : Initial optimization improved CNS penetration (Kp = 0.74) but faced metabolic instability due to core oxidation .
- Thiazole Derivative: No direct data available, but thiazole rings are associated with improved lipophilicity and blood-brain barrier penetration in other CNS-targeted compounds .
Metabolic Stability
- Thieno[2,3-d]pyrimidine Core: Prone to oxidative metabolism, as seen in piperidinyl and piperazinyl analogues .
- Thioether Group : May mitigate oxidation compared to amine-linked substituents, though thioethers can still undergo sulfoxidation or glutathione conjugation .
Biological Activity
5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 286.4 g/mol. The structural formula indicates the presence of a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thienopyrimidine derivatives have shown potent antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 5,6-Dimethyl... | M. tuberculosis | 8 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The hemolytic assay results indicated that the compound exhibits low toxicity at concentrations up to 200 µmol/L . This suggests its potential as a therapeutic agent with minimal side effects.
Table 2: Cytotoxicity Profile
| Compound Name | Hemolytic Concentration (MHC) | Toxicity Level |
|---|---|---|
| 5,6-Dimethyl... | >200 µmol/L | Non-toxic |
| Control | <50 µmol/L | Toxic |
Anticancer Potential
Emerging studies suggest that compounds within this chemical class may also possess anticancer properties. For example, investigations into similar thienopyrimidine structures have revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity
In one study, a derivative of thieno[2,3-d]pyrimidine was evaluated for its effects on glioma cells. The results demonstrated significant inhibition of cell proliferation and induction of necroptosis at micromolar concentrations .
Q & A
Basic: What are the common synthetic routes for synthesizing 5,6-dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a thieno[2,3-d]pyrimidine core. Key steps include:
- Step 1: Formation of a potassium salt intermediate (e.g., from 5-mercapto-1,3,4-oxadiazole derivatives) .
- Step 2: Alkylation or thiolation reactions with substituted acetamides or thiazole derivatives under reflux conditions in DMF or isopropyl alcohol .
- Step 3: Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or recrystallization .
- Example: In , compound 18 was synthesized by reacting a potassium salt with 2-chloro-N-substituted acetamide derivatives in DMF at reflux for 4 hours, followed by ice precipitation and ethanol recrystallization .
Basic: How is the structural characterization of these derivatives validated?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- IR Spectroscopy: Confirms functional groups (e.g., thioether, oxadiazole) via characteristic absorption bands .
- NMR (¹H/¹³C): Assigns proton and carbon environments, such as methyl groups at positions 5/6 or thiazole ring protons .
- Mass Spectrometry: Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves 3D structure, as seen in related benzothieno[2,3-d]pyrimidine derivatives .
Basic: What in vitro assays are used to evaluate their biological activity?
Methodological Answer:
Common assays include:
- Anti-Proliferative Assays: MTT or SRB tests on cancer cell lines (e.g., A549, HCT116, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition Studies: For targets like dihydrofolate reductase (DHFR) or kinase inhibitors, using spectrophotometric or fluorometric methods .
- Antimicrobial Screening: Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced: How can metabolic instability of the thieno[2,3-d]pyrimidine core be addressed?
Methodological Answer:
Strategies include:
- Core Replacement: Substituting the thieno[2,3-d]pyrimidine with a fluorinated quinazoline core to reduce oxidative metabolism, as demonstrated in M4PAM optimization (rat brain:plasma Kp improved from 0.74 to >10) .
- Structural Modifications: Introducing electron-withdrawing groups (e.g., fluoro) at metabolically vulnerable positions to block CYP450-mediated oxidation .
- Prodrug Design: Masking labile functional groups (e.g., thioethers) with hydrolyzable moieties .
Advanced: How to resolve contradictory data in biological activity across studies?
Methodological Answer:
Approaches to reconcile discrepancies:
- Dose-Response Repetition: Ensure assays are repeated with standardized protocols (e.g., cell passage number, incubation time) .
- Target Engagement Studies: Use biophysical methods (e.g., SPR, ITC) to confirm binding affinity independently of cellular assays .
- Molecular Dynamics (MD) Simulations: Identify conformational changes in target proteins that may explain variable activity (e.g., docking studies in showed binding mode variations due to substituents) .
Advanced: What computational methods predict pharmacokinetics and toxicity?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab assess solubility, blood-brain barrier penetration, and hepatotoxicity .
- Molecular Docking: AutoDock Vina or Glide evaluates binding modes to targets (e.g., DHFR or EGFR kinases) .
- MD Simulations (e.g., GROMACS): Validate stability of ligand-receptor complexes over 100+ ns trajectories to prioritize stable binders .
Advanced: How to improve CNS penetration through structural modifications?
Methodological Answer:
Key modifications include:
- Reducing Polar Surface Area (PSA): Replace hydrophilic groups (e.g., -OH) with lipophilic substituents (e.g., -CF₃) to enhance BBB permeability .
- Introducing Halogens: Fluorine atoms improve lipophilicity and metabolic stability, as seen in optimized M4PAMs .
- Bioisosteric Replacement: Swap thieno[2,3-d]pyrimidine with quinazoline cores to balance potency and CNS penetration .
Advanced: What are the challenges in regioselectivity during alkylation reactions?
Methodological Answer:
- Ambident Nucleophilicity: Thieno[2,3-d]pyrimidines have multiple reactive sites (N, S, O), requiring controlled conditions (e.g., pH, solvent polarity) to direct alkylation to desired positions .
- Catalyst Optimization: Use KI or phase-transfer catalysts to enhance selectivity for sulfur-based alkylation over nitrogen .
- Computational Guidance: DFT calculations predict regioselectivity trends, guiding experimental design .
Advanced: How are covalent targeting strategies applied using ethynyl modifications?
Methodological Answer:
- Sonogashira Coupling: Introduce ethynyl groups to thieno[2,3-d]pyrimidine cores for irreversible binding to cysteine residues in targets (e.g., kinases) .
- Propargyl Linkers: Enable "click chemistry" for bioconjugation or probe synthesis (e.g., attaching fluorophores for cellular imaging) .
- Metabolic Stability: Ethynyl groups resist oxidative degradation, improving half-life in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
